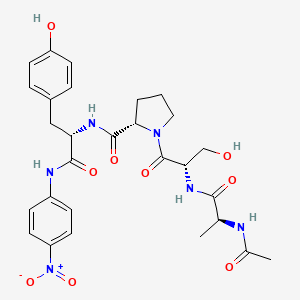
N-Acetyl-L-alanyl-L-seryl-L-prolyl-N-(4-nitrophenyl)-L-tyrosinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-L-alanyl-L-seryl-L-prolyl-N-(4-nitrophenyl)-L-tyrosinamide is a synthetic peptide compound It is composed of a sequence of amino acids, including alanine, serine, proline, and tyrosine, with specific modifications such as acetylation and the addition of a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-alanyl-L-seryl-L-prolyl-N-(4-nitrophenyl)-L-tyrosinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The N-terminal protecting group is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as the desired scale of production, cost, and purity requirements.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-L-alanyl-L-seryl-L-prolyl-N-(4-nitrophenyl)-L-tyrosinamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The nitrophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Dityrosine or other oxidative derivatives.
Reduction: Amino-tyrosinamide derivatives.
Substitution: Various substituted tyrosinamide derivatives.
Aplicaciones Científicas De Investigación
N-Acetyl-L-alanyl-L-seryl-L-prolyl-N-(4-nitrophenyl)-L-tyrosinamide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for targeting specific biological pathways.
Industry: Utilized in the development of peptide-based materials and sensors.
Mecanismo De Acción
The mechanism of action of N-Acetyl-L-alanyl-L-seryl-L-prolyl-N-(4-nitrophenyl)-L-tyrosinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The nitrophenyl group may play a role in enhancing the compound’s binding affinity or specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-alanyl-L-seryl-L-prolyl-N-(4-nitrophenyl)-L-lysinamide: Similar structure but with lysine instead of tyrosine.
N-Acetyl-L-alanyl-L-seryl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide: Similar structure but with phenylalanine instead of tyrosine.
Uniqueness
N-Acetyl-L-alanyl-L-seryl-L-prolyl-N-(4-nitrophenyl)-L-tyrosinamide is unique due to the presence of the tyrosine residue, which can undergo specific chemical modifications and interactions
Propiedades
Número CAS |
194670-74-1 |
|---|---|
Fórmula molecular |
C28H34N6O9 |
Peso molecular |
598.6 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxypropanoyl]-N-[(2S)-3-(4-hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H34N6O9/c1-16(29-17(2)36)25(38)32-23(15-35)28(41)33-13-3-4-24(33)27(40)31-22(14-18-5-11-21(37)12-6-18)26(39)30-19-7-9-20(10-8-19)34(42)43/h5-12,16,22-24,35,37H,3-4,13-15H2,1-2H3,(H,29,36)(H,30,39)(H,31,40)(H,32,38)/t16-,22-,23-,24-/m0/s1 |
Clave InChI |
WVDGXFSIRFOGBE-GRYKHCQJSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C |
SMILES canónico |
CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


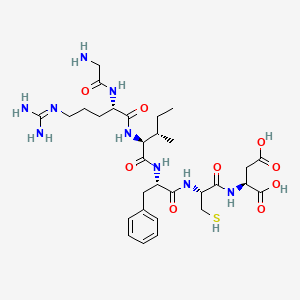
![1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene](/img/structure/B14249886.png)
![3,5,12-triazatetracyclo[6.6.1.02,6.09,13]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14249887.png)
![Phenol, 4-[(acetyloxy)amino]-2-nitro-](/img/structure/B14249894.png)

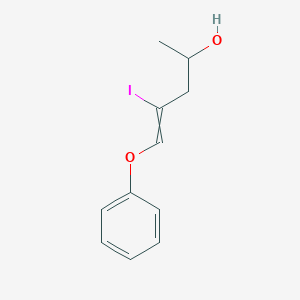
![[1,1'-Biphenyl]-4-pentanoic acid, 2-methyl-](/img/structure/B14249931.png)
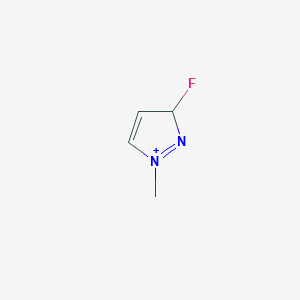
![2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol](/img/structure/B14249934.png)
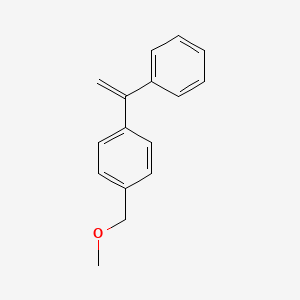
![(4R,7S)-4,7-Dimethyl-4,5,6,7-tetrahydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14249941.png)
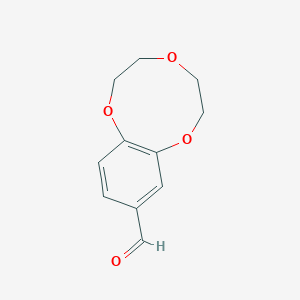

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid](/img/structure/B14249949.png)
